![molecular formula C17H27N3O2 B1517007 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 329004-08-2](/img/structure/B1517007.png)
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester” is an important organic intermediate . It has an empirical formula of C17H27N3O2 and a molecular weight of 305.42 . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(OC(C)(C)C)N1CCN(CCC2=CC=C(N)C=C2)CC1
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H27N3O2 and its molecular weight is 305.42 . The InChI key for this compound is UUFMWTVUJADGLZ-UHFFFAOYSA-N .Scientific Research Applications
Medicine
In the field of medicine, this compound serves as a valuable intermediate for the synthesis of various pharmaceutical agents. Its primary amine group can be utilized to create targeted molecules that interact with specific receptors or enzymes within the body. This can lead to the development of new drugs with potential therapeutic applications in treating diseases .
Agriculture
As an organic intermediate, this compound finds applications in the synthesis of agrochemicals. It can be used to produce pesticides or herbicides that exhibit enhanced efficacy and selectivity, contributing to improved crop protection strategies .
Material Science
In material science, the compound’s structural properties may be harnessed to create novel polymers or coatings. Its ability to act as a linker can lead to materials with unique mechanical properties or enhanced durability .
Environmental Science
This compound could be explored for environmental applications, such as the development of sensors or absorbents for pollutant detection and removal. Its chemical reactivity might allow it to bind with specific contaminants, aiding in environmental clean-up efforts .
Biochemistry
In biochemistry research, 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is used as a building block for peptides and proteins. It can be employed in peptide synthesis to investigate protein-protein interactions, enzyme functions, or to develop biochemical assays .
Pharmacology
The compound’s role in pharmacology is significant due to its potential use in drug design and discovery. It can be a precursor in the synthesis of various pharmacologically active molecules, possibly leading to the development of new treatments for a range of health conditions .
Industrial Applications
Industrially, it can be used to create specialty chemicals that serve as intermediates in the synthesis of more complex compounds. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry processes .
properties
IUPAC Name |
tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMWTVUJADGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651235 | |
Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
329004-08-2 | |
Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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